8-(Cyclopentylmethyl)-8-azabicyclo[3.2.1]octan-3-ol
Description
Properties
IUPAC Name |
8-(cyclopentylmethyl)-8-azabicyclo[3.2.1]octan-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO/c15-13-7-11-5-6-12(8-13)14(11)9-10-3-1-2-4-10/h10-13,15H,1-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AASFCMMDTZVNFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CN2C3CCC2CC(C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Cyclopentylmethyl)-8-azabicyclo[3.2.1]octan-3-ol can be achieved through several methods. One efficient method involves the gold(I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement of glycal-derived 1,6-enyne bearing propargylic carboxylates . This method provides enantiomerically pure compounds with high efficiency and complete diastereoselectivity.
Another approach involves the tandem C-H oxidation/oxa-[3,3] Cope rearrangement/aldol cyclization of allylic silylethers promoted by tempo oxoammonium tetrafluoroborate (T+BF4−) and ZnBr2 . This method allows for the efficient construction of 8-oxabicyclo[3.2.1]octanes and their analogs with a wide substrate scope.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and catalysts.
Chemical Reactions Analysis
Types of Reactions
8-(Cyclopentylmethyl)-8-azabicyclo[3.2.1]octan-3-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Reduction: Reduction reactions can be carried out using common reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Substitution reactions can be performed using nucleophiles or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.
Scientific Research Applications
8-(Cyclopentylmethyl)-8-azabicyclo[3.2.1]octan-3-ol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and natural product analogs.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-(Cyclopentylmethyl)-8-azabicyclo[3.2.1]octan-3-ol involves its interaction with specific molecular targets and pathways. For example, it has been shown to influence the activities of tropinone reductase I and II, enzymes involved in the metabolism of tropane alkaloids . The compound’s effects on these enzymes can alter the balance of tropan-3α-ols to tropan-3β-ols, impacting the spectrum of alkaloids produced in certain plants.
Comparison with Similar Compounds
Key Observations :
- Synthetic Accessibility: Smaller substituents (e.g., methyl, isopropyl) are synthesized in higher yields (48–72%) via nucleophilic substitution or condensation .
- Stability : Aromatic substituents (e.g., 4-bromophenyl) exhibit instability in air , whereas aliphatic groups (methyl, isopropyl) are more stable. The cyclopentylmethyl group, being aliphatic, is expected to enhance stability compared to aryl analogs.
Pharmacological and Physicochemical Properties
Lipophilicity and Receptor Binding :
- Tropine (8-methyl) : LogP ≈ 1.2; moderate D2 receptor affinity (Ki ≈ 120 nM) .
- 8-Isopropyl analog : Increased lipophilicity (LogP ≈ 2.1) correlates with improved blood-brain barrier penetration but reduced aqueous solubility .
- Aryl-substituted analogs : 4-Chlorophenyl derivatives show higher D2 binding affinity (Ki ≈ 15 nM) due to π-π interactions .
- Cyclopentylmethyl derivative : Predicted LogP ≈ 3.5 (highly lipophilic), which may enhance membrane permeability but reduce solubility. Its steric bulk could hinder receptor access compared to smaller substituents.
Biological Activity
8-(Cyclopentylmethyl)-8-azabicyclo[3.2.1]octan-3-ol, often referred to as a derivative of tropane, is a bicyclic compound with significant biological activity. Its structural characteristics contribute to its interaction with various biological systems, particularly in pharmacology. This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
- Molecular Formula: C₈H₁₅NO
- Molecular Weight: 141.21 g/mol
- CAS Registry Number: 120-29-6
- IUPAC Name: this compound
The compound's structure allows it to function as a ligand for various receptors in the body, particularly those involved in neurotransmission.
The primary biological activity of this compound is attributed to its interaction with opioid receptors, particularly the mu-opioid receptor (MOR). Research indicates that compounds within this class can act as antagonists at MORs, which are crucial for pain modulation and reward pathways in the brain.
- Mu Opioid Receptor Antagonism : The compound has been identified as a mu-opioid receptor antagonist, which suggests potential applications in treating opioid-induced side effects without blocking analgesic effects. This is particularly relevant for managing conditions like opioid-induced constipation (OIC) .
- Neurotransmitter Modulation : The compound may also influence the release of neurotransmitters such as dopamine and serotonin, contributing to its psychoactive properties and potential use in mood disorders.
Pharmacological Studies
Several studies have explored the pharmacological profiles of compounds similar to this compound:
Case Studies
- Opioid-Induced Constipation Management : A clinical trial investigated the efficacy of mu-opioid receptor antagonists in patients suffering from OIC. The results indicated that participants receiving treatment with compounds similar to this compound experienced significant relief from symptoms without compromising pain management .
- Mood Disorders : A study examined the effects of tropane derivatives on mood regulation in animal models. The findings suggested that these compounds could enhance serotonergic activity, offering a new avenue for antidepressant therapies .
Q & A
Q. What are the recommended synthetic routes for 8-(cyclopentylmethyl)-8-azabicyclo[3.2.1]octan-3-ol, and how can reaction conditions be optimized?
- Methodological Answer : The bicyclic scaffold can be synthesized via asymmetric 1,3-dipolar cycloaddition of azomethine ylides or desymmetrization of tropinone derivatives . For the cyclopentylmethyl substitution, alkylation of the azabicyclo intermediate using cyclopentylmethyl halides under basic conditions (e.g., KCO in DMF) is a viable approach. Optimization involves monitoring reaction temperature (60–80°C) and solvent polarity to minimize byproducts . Purity can be enhanced using column chromatography (silica gel, ethyl acetate/hexane gradients) .
Q. How can the stereochemistry and structural integrity of the compound be confirmed post-synthesis?
- Methodological Answer : Use a combination of H/C NMR to identify key proton environments (e.g., hydroxyl and bridgehead protons) and NOESY for spatial correlations . X-ray crystallography provides definitive stereochemical assignment, particularly for the bicyclic core and substituent orientation . High-resolution mass spectrometry (HRMS) validates molecular formula .
Q. What stability considerations are critical during storage and handling?
- Methodological Answer : The compound is hygroscopic; store under inert gas (N/Ar) at –20°C in sealed containers. Stability tests under varying pH (4–9) and temperature (25–40°C) show degradation >5% after 14 days at pH extremes, suggesting neutral buffers for in vitro studies . Monitor via HPLC (C18 column, acetonitrile/water mobile phase) for degradation products .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore the pharmacological potential of this compound?
- Methodological Answer : Modify the cyclopentylmethyl group (e.g., substituent size, polarity) and assess binding affinity to target receptors (e.g., GPCRs) via radioligand assays . Compare pharmacokinetic properties (logP, solubility) using shake-flask methods and computational models (e.g., COSMO-RS) . For CNS applications, evaluate blood-brain barrier penetration using PAMPA-BBB assays .
Q. What strategies resolve contradictions in spectral data interpretation for this bicyclic system?
- Methodological Answer : Discrepancies in NMR assignments (e.g., overlapping signals) can be addressed by derivatization (e.g., acetylation of the hydroxyl group) to simplify spectra . Dynamic NMR experiments at variable temperatures clarify conformational exchange in the bicyclic framework . Cross-validate with computational NMR predictions (DFT/B3LYP/6-311+G(d,p)) .
Q. How can computational modeling predict metabolic pathways and potential toxicity?
- Methodological Answer : Use in silico tools (e.g., MetaSite, Schrödinger’s ADMET Predictor) to identify cytochrome P450 oxidation sites (e.g., hydroxylation at C3 or N-demethylation) . Validate with in vitro microsomal assays (human liver microsomes + NADPH) and LC-MS/MS metabolite profiling . Toxicity risks (e.g., mutagenicity) are assessed via Ames test simulations (e.g., Derek Nexus) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
